Chemical structure properties of Hexanoic acid, 3-amino-5-methyl-2-oxo-
Chemical structure properties of Hexanoic acid, 3-amino-5-methyl-2-oxo-
An In-Depth Technical Guide to 3-(Carbamoylmethyl)-5-methylhexanoic acid: Structure, Properties, Synthesis, and Analytical Methodologies
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-(Carbamoylmethyl)-5-methylhexanoic acid, a key chiral building block in pharmaceutical synthesis. It is important to note that the nomenclature for this compound can be varied, with "Hexanoic acid, 3-amino-5-methyl-2-oxo-" being a potential misnomer for the closely related and more extensively documented "(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid" or its racemic and (R)- forms. This guide will focus on the latter, a critical intermediate in the synthesis of the anticonvulsant drug, Pregabalin.[1][2] Our exploration will delve into its chemical and physical properties, established synthetic routes, and robust analytical techniques for its characterization and quantification. The causality behind experimental choices and the validation of protocols will be emphasized throughout to ensure scientific integrity and practical applicability.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a molecule is the cornerstone of its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of 3-(Carbamoylmethyl)-5-methylhexanoic acid.
Chemical Structure and Identifiers
The molecule possesses a hexanoic acid backbone with a methyl group at the 5-position and a carbamoylmethyl side chain at the 3-position. The presence of a chiral center at the 3-position gives rise to two enantiomers, (S) and (R), as well as the racemic mixture.
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IUPAC Name: (3S)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid[3]
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Synonyms: (S)-3-(Carbamoylmethyl)-5-methylhexanoic acid, Pregabalin Impurity 10[3], (s)-(+)-3-(carbamoylmethyl)-5-methylhexanoic acid[3]
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CAS Number: 181289-34-9 ((S)-enantiomer)[3][4][5][6], 181289-33-8 ((R)-enantiomer)[1][7][8], 181289-15-6 (racemate)[9]
Physicochemical Data
The physicochemical properties dictate the compound's behavior in various experimental settings, from reaction conditions to analytical separations.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Melting Point | 106-108 °C | |
| Boiling Point | 401.9 °C at 760 mmHg (Predicted) | |
| Solubility | Moderately soluble in water and polar organic solvents.[1] | |
| XLogP3 | 0.7 | [3] |
Synthesis and Stereoselective Control
The synthesis of 3-(Carbamoylmethyl)-5-methylhexanoic acid, particularly the desired (S)-enantiomer for the production of Pregabalin, is a critical aspect of its industrial application. The choice of synthetic route is often dictated by efficiency, cost-effectiveness, and the ability to achieve high enantiomeric purity.
Synthetic Workflow Overview
A common synthetic pathway involves the formation of a racemic mixture followed by chiral resolution. This multi-step process requires careful control of reaction conditions to maximize yield and purity.
Caption: General synthetic workflow for (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid.
Detailed Synthetic Protocol (Racemic Mixture)
The synthesis of the racemic mixture is a foundational step. A key patent outlines a method starting from isovaleraldehyde.[10]
Step 1: Synthesis of 3-isobutylglutaric acid
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Condense isovaleraldehyde with an alkyl cyanoacetate.[10]
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React the resulting 2-cyano-5-methylhex-2-enoic acid alkyl ester with a dialkyl malonate via a Michael addition to form 3-isobutylglutaric acid.[10]
Step 2: Formation of (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid
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Convert 3-isobutylglutaric acid to its anhydride.[10]
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React the anhydride with ammonia to yield (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.[10] The reaction with aqueous ammonia is typically carried out at a controlled temperature (e.g., 40°C) for an extended period (e.g., 48 hours).[5]
Chiral Resolution
The separation of the enantiomers is crucial for pharmaceutical applications. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent.
Protocol for the resolution of (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid:
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Dissolve (±)-3-(carbamoylmethyl)-5-methylhexanoic acid in a suitable solvent mixture, such as chloroform and ethanol.[10]
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Add (R)-(+)-α-phenylethylamine to the solution.[10]
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Allow the diastereomeric salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and (R)-(+)-α-phenylethylamine to crystallize.[10]
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Isolate the salt by filtration.
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Treat the isolated salt with an acid (e.g., hydrochloric acid) to liberate the free (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.[10]
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of 3-(Carbamoylmethyl)-5-methylhexanoic acid.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show characteristic signals for the protons of the isobutyl group, the methylene groups of the hexanoic acid chain, and the methine proton at the chiral center. The amide protons will also be present.
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¹³C NMR will display distinct signals for each of the nine carbon atoms, including the carbonyl carbons of the carboxylic acid and the amide.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Chromatographic Methods
Chromatographic techniques are vital for assessing purity and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC):
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Stationary Phase: A C18 reversed-phase column is commonly used.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.
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Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the lack of a strong chromophore.
Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase is necessary. The choice of the chiral selector and mobile phase is critical for achieving baseline separation of the enantiomers.
Quantitative Analysis Workflow
A validated analytical method is crucial for quality control in a pharmaceutical setting.
Caption: General workflow for the analytical characterization of 3-(Carbamoylmethyl)-5-methylhexanoic acid.
Biological Significance and Applications
The primary significance of 3-(Carbamoylmethyl)-5-methylhexanoic acid lies in its role as a direct precursor to Pregabalin. The (R)-enantiomer is a key intermediate that undergoes a Hofmann rearrangement to yield (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).[10]
Role in Drug Development
As an impurity and a synthetic intermediate of a major pharmaceutical product, the accurate detection and quantification of 3-(Carbamoylmethyl)-5-methylhexanoic acid are critical for ensuring the quality and safety of the final drug substance.[3] Its presence in the final product must be strictly controlled within specified limits.
Conclusion
3-(Carbamoylmethyl)-5-methylhexanoic acid is a molecule of significant interest in the pharmaceutical industry due to its essential role in the synthesis of Pregabalin. A comprehensive understanding of its chemical properties, stereoselective synthesis, and analytical methodologies is paramount for researchers and drug development professionals. The protocols and insights provided in this guide are intended to serve as a valuable resource for the effective handling and analysis of this important chiral building block, ultimately contributing to the development of safe and effective therapeutics.
References
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PubChem. (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (3S)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid. Retrieved from [Link]
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PubChem. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (WO1996038405A1) Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
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